molecular formula C9H12N2 B150190 4-Pyrrolidinopyridine CAS No. 2456-81-7

4-Pyrrolidinopyridine

Cat. No. B150190
CAS RN: 2456-81-7
M. Wt: 148.2 g/mol
InChI Key: RGUKYNXWOWSRET-UHFFFAOYSA-N
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Description

4-Pyrrolidinopyridine (PPY) is a versatile organic compound that serves as a catalyst and intermediate in various chemical reactions. It is known for its ability to facilitate aminobenzannulation reactions, which are useful in synthesizing complex heterocyclic compounds such as 1-amino-acridines . PPY derivatives have been synthesized and utilized as chiral nucleophilic catalysts for the kinetic resolution of secondary alcohols, demonstrating their potential in asymmetric synthesis .

Synthesis Analysis

The synthesis of PPY and its derivatives can be achieved through different methodologies. One approach involves the use of pyrrolidine and molecular sieves to trigger the formation of an enamine intermediate, which is crucial for the subsequent aminobenzannulation step . Another method includes the preparation of chiral PPY analogues from 4-hydroxy-L-proline, which has been shown to improve the chemo- and enantioselectivity of acylation reactions . Additionally, PPY derivatives have been synthesized by S_NAr of 4-halo-/4-phenoxypyridines and cyclocondensation from 4-aminopyridine .

Molecular Structure Analysis

The molecular structure of PPY and its analogues plays a significant role in their reactivity and selectivity. For instance, the C2-symmetric structure of certain PPY catalysts is essential for achieving high geometry selectivity in acylation reactions . The presence of distinct functional side chains at specific positions on the pyrrolidine ring can enhance the molecular recognition ability of the catalysts through cooperative hydrogen bonding .

Chemical Reactions Analysis

PPY is involved in various chemical reactions, including the geometry-selective acylation of tetrasubstituted α,α'-alkenediols . It also participates in a three-component process to synthesize fluorescent pyrrolo[2,3-b]pyridines and related heterocycles through a coupling-isomerization-enamine-addition-cyclocondensation sequence . Furthermore, PPY has been used in the oxidative polycondensation of 4-aminopyridine to produce oligomeric compounds with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of PPY and its derivatives are influenced by their molecular structure. For example, the oxidative polycondensation of 4-aminopyridine to form oligo-4-aminopyridine (4-OAP) results in materials with specific molecular weights and polydispersity indices, which are indicative of their polymer-like nature . The thermal stability of these oligomers has been studied using TG analysis, showing resistance to thermo-oxidative decomposition . Additionally, the electronic structure of PPY-related heterocycles has been investigated using spectroscopic and computational methods, revealing their fluorescent and pH-sensitive characteristics .

Scientific Research Applications

Chiral Catalysis

4-Pyrrolidinopyridine (PPY) analogs have been synthesized with distinct functional side chains, demonstrating effectiveness in enantioselective acylation, improving both chemo- and enantioselectivity in reactions like desymmetrization of meso-1,3-cyclohexanediol (Kawabata et al., 2003). Another study highlighted its application in regioselective acylation of octyl β-d-glucopyranoside, showcasing its potential in selective organic synthesis (Kawabata et al., 2008).

Neurological Research

4-Pyrrolidinopyridine derivatives have been studied for their effects on neurological functions. For instance, certain aminopyridines like 4-aminopyridine have been shown to enhance neuromuscular function in various neurological conditions, revealing a novel mechanism of action that includes the stimulation of high voltage-activated Ca2+ channels (Wu et al., 2009). Additionally, 4-aminopyridine derivatives have demonstrated the ability to enhance impulse conduction in the spinal cord after traumatic injury, suggesting potential therapeutic applications in neurology (McBride et al., 2007).

Antimicrobial Applications

Newly synthesized 4-pyrrolidinopyridine derivatives have been evaluated for their antimicrobial activity against various bacteria. Certain derivatives showed significant efficacy, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).

Chemical Sensing and Bioimaging

4-Pyrrolidinopyridine derivatives have been used in chemical sensing and bioimaging. For example, bipyridine-based constructs involving pyrrolidinopyridine have been developed as 'turn-on' fluorescent sensors for Zn2+ ions in aqueous solution, demonstrating their utility in bioimaging (Pawar et al., 2016).

Covalent Protein Modification

Studies have explored the use of 4-halopyridines, including 4-pyrrolidinopyridine derivatives, as selective covalent protein modifiers. This research provides insights into developing chemical probes with tunable reactivity for various biochemical applications (Schardon et al., 2017).

Polymer Science

In the field of polymer science, poly(4-vinylpyridine) (P4VP), which contains the pyridine group, has been used in various applications including catalysis and antimicrobial materials. A study reported the non-covalent functionalization of carbon nanotubes with P4VP, revealing its potential in biological applications like drug delivery and optical sensors (Su et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUKYNXWOWSRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179299
Record name 4-Pyrrolidinopyridine
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidinopyridine

CAS RN

2456-81-7
Record name 4-Pyrrolidinopyridine
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Record name 4-Pyrrolidinopyridine
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Record name 4-Pyrrolidinopyridine
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Record name 4-(pyrrolidin-1-yl)pyridine
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Record name 4-PYRROLIDINOPYRIDINE
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Synthesis routes and methods I

Procedure details

A reactor was charged with 1.0g (2.67 mmol) of the 2-{4-(1-decenyl)-phenyl}-5-hydroxypyrimidine obtained above, 2 ml of pyridine, 0.01 g of 4-pyrrolidinopyridine and 20 ml of dichloromethane. While cooling the mixture to a temperature not higher than 0° C. in an atmosphere of nitrogen gas, 1.13 g (4 mmol) of trifluoromethanesulfonic acid anhydride was dropwise added and stirred for two hours. After extraction with water, the organic layer was washed successively with 1 N-hydrochloric acid and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent, purification of the residue by silica gel column chromatography gave 1.06 g (yield 90%) of 2-{4-(1-decenyl)-phenyl}-5-trifluoromethylsulfonyloxypyrimidine.
Name
2-{4-(1-decenyl)-phenyl}-5-hydroxypyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(2-carbamoylethyl)-4-cyanopyridinium chloride (21.2 g; 0.1 mole) dissolved in 15 ml of deionized water was prepared and charged to the dropping funnel. This solution was then added to the pyrrolidine/sodium hydroxide solution at a rate which permitted maintenance of the reaction temperature with stirring at below 5° C. It was held there for an additional hour, after which 14 g (0.175 mole) of a 50% (w/w) sodium hydroxide solution was added dropwise with continued maintenance of the reaction temperature below 5° C. (approximately 45 minutes). The mixture was then heated to reflux and maintained for two hours and then allowed to cool.
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
pyrrolidine sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Synthesis of dolastatin 3 is accomplished by one L-amino acid unit additions from L-Pro-OMe employing diethyl phosphorocyanidate (DEPC)-triethylamine for peptide bond formation and N-Boc-protection (trifluoroacetic acid cleavage). The thiazole amino acid components used herein were prepared as described by Schmidt et al (Synthesis, 1987, 233-236; Schmidt et al, Synthesis, 1986, 992-998; Kelly et al, J. Org. Chem., 1986, 51, 4590-4594; Houssin et al, J. Org. Chem., 1985, 50, 2787-2788; and Holzapfel et al, J. Org. Chem., 1985, 50, 2323-2327). By these means, Boc-L-Leu--L-(gln)Thz-(gly)Thz-L-Val-L-Pro-OMe, mp 125°-126° from ethyl acetate-hexane, [α]D25.8 -74.9 (c=3.73, CHCl3) was obtained in 71% overall yield. After successive hydrolysis [1N NaOH, dioxane 3N HCl→mp 168°-170° from ethanol-diethyl ether, [α]D22 -37.7 (c=1.64, CH3OH), conversion (DCCI, DME, pentafluorophenol) to the OPfp active ester, Boc cleavage, and cyclization in dioxane containing 4% t-butanol and 4 -pyrrolidinopyridine (at 95° C., 76% yield), synthetic (-)-dolastatin 3, a colorless amorphous solid from ethanol-ethyl acetate, mp 170°-173°, [α]D25 -53.3 (c=0.94 in CHCl3), 1H- and 13C-NMR was realized in 41% overall yield.
[Compound]
Name
(-)-dolastatin 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dolastatin 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
OPfp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
ethanol diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diethyl phosphorocyanidate (DEPC)-triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
thiazole amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
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Reaction Step 16

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,350
Citations
M Yamanaka, U Yoshida, M Sato… - The Journal of …, 2015 - ACS Publications
… We have developed 4-pyrrolidinopyridine catalysts for the geometry-selective (E-selective) acylation of tetrasubstituted α,α′-alkenediols. To elucidate the major factors of the high …
Number of citations: 29 pubs.acs.org
T Sammakia, TB Hurley - Journal of the American Chemical …, 1996 - ACS Publications
… Species such as 4-pyrrolidinopyridine (PPY) or 4-(dimethylamino)pyridine (DMAP) 2 can … We describe in this communication a derivative of PPY, 2-formyl-4-pyrrolidinopyridine (FPP, 1), …
Number of citations: 33 pubs.acs.org
T Sammakia, TB Hurley - The Journal of Organic Chemistry, 1999 - ACS Publications
This paper describes the mechanism of action of 2-formyl-4-pyrrolidinopyridine (FPP, 1a) which is a catalyst for the hydroxyl-directed methanolysis of α-hydroxy esters. This species was …
Number of citations: 64 pubs.acs.org
S Jabli, S Hrichi, R Chaabane-Banaoues… - Journal of Molecular …, 2022 - Elsevier
… Synthesis of 4-pyrrolidinopyridine 4-pyrrolidinopyridine (pypo) was prepared by using a … with hexane and ethyl acetate to yield the 4-pyrrolidinopyridine (pypo) final product. Amount …
Number of citations: 4 www.sciencedirect.com
JE Hill, PE Fanwick, IP Rothwell - Inorganic Chemistry, 1989 - ACS Publications
… However, when the reaction is carried out in the presence of 4-pyrrolidinopyridine it is … 0.67 mmol) in benzene (25 mL) was added 4-pyrrolidinopyridine (0.30 g, 2.01 mmol). The mixture …
Number of citations: 36 pubs.acs.org
SC Narang, R Ramharack - Journal of Polymer Science …, 1985 - Wiley Online Library
… The remaining solid was extracted with boiling mesitylene to yield the 4-pyrrolidinopyridine … The resulting N-4-pyrrolidinopyridine copolymers had very low solubility in organic solvents. …
Number of citations: 16 onlinelibrary.wiley.com
T Kawabata, W Muramatsu, T Nishio, T Shibata… - …, 2008 - thieme-connect.com
Chiral 4-pyrrolidinopyridine (PPY) analogues with dual functional side chains consisting of indole units have been prepared from trans-4-hydroxy-l-proline. Treatment of octyl β-d-…
Number of citations: 17 www.thieme-connect.com
T Kawabata, R Stragies, T Fukaya, Y Nagaoka… - Tetrahedron letters, 2003 - Elsevier
Chiral 4-pyrrolidinopyridine analogues 8–13 with two distinct functional side chains at C(2) and C(4) of the pyrrolidine ring were prepared from 4-hydroxy-l-proline. We examined …
Number of citations: 92 www.sciencedirect.com
G Naraku, N Shimomoto, T Hanamoto, J Inanaga - Enantiomer, 2000 - europepmc.org
The first chiral C2-symmetric 4-pyrrolidinopyridine (PPY) derivative was synthesized in an enantiomerically pure form and successfully utilized as a chiral nucleophilic catalyst for the …
Number of citations: 53 europepmc.org
KM Patel, JD Morrisett, JT Sparrow - Journal of Lipid Research, 1979 - ASBMB
… The procedure utilizes 4-pyrrolidinopyridine as a catalyst and moderate amounts of fatty acid … of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine. …
Number of citations: 108 www.jlr.org

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